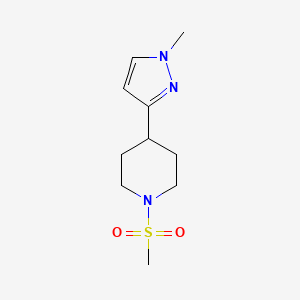
4-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine, also known as MPMP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Selective 5-HT7 Receptor Ligands and Multifunctional Agents
Research by Canale et al. (2016) delves into the design of selective 5-HT7 receptor ligands, presenting "4-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine" derivatives as potential candidates. The study identifies compounds with potent and selective antagonistic activity at the 5-HT7 receptor, demonstrating antidepressant-like and pro-cognitive properties in animal models. This suggests a promising approach for extending polypharmacological strategies in treating CNS disorders (Canale et al., 2016).
Antimicrobial Activity
El‐Emary et al. (2002) explored the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, revealing a pathway for producing compounds with antimicrobial activity. Though the study does not directly mention "this compound," it highlights the broader category of sulfonamido pyrazoles' potential in creating antimicrobial agents (El‐Emary et al., 2002).
Spin-Crossover and Crystallographic Phase Changes
Research by Cook et al. (2015) on iron(II) complexes incorporating "4-(methylsulfonyl)-2,6-di(pyrazol-1-yl)pyridine" derivatives, closely related to the compound , investigates the interplay between spin-crossover phenomena and crystallographic phase changes. This study provides insights into the structural and electronic properties of materials, which could be relevant for developing advanced molecular devices (Cook et al., 2015).
Synthesis and Evaluation of Anticancer Agents
Turov (2020) examined the anticancer activity of polyfunctional substituted 1,3-thiazoles, incorporating piperazine substituents that demonstrate significant efficacy against various cancer cell lines. This research underscores the importance of "this compound" derivatives in the synthesis of compounds with potential anticancer properties (Turov, 2020).
Propiedades
IUPAC Name |
4-(1-methylpyrazol-3-yl)-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-12-6-5-10(11-12)9-3-7-13(8-4-9)16(2,14)15/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSDRPXCZBIIBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2365853.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2365854.png)
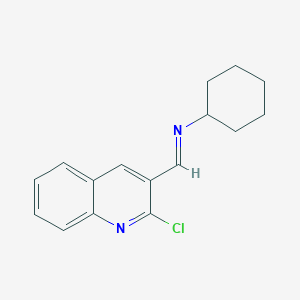
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2365857.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2365862.png)
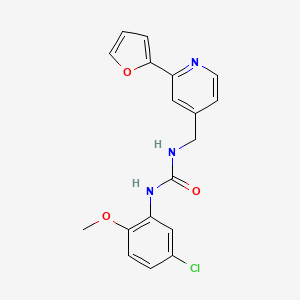
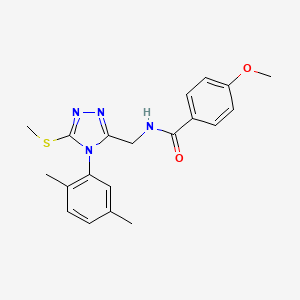
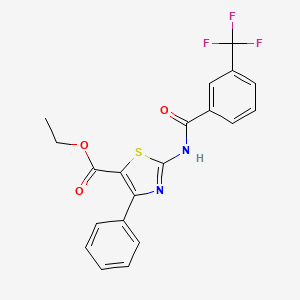
![2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2365868.png)
![7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2365869.png)
![N-cyclopentyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2365870.png)
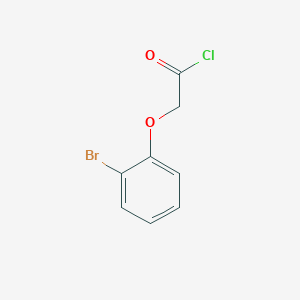
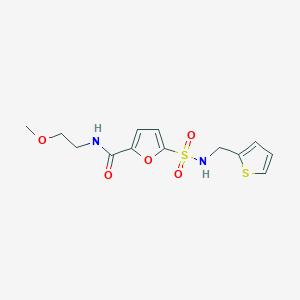
![7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2365873.png)